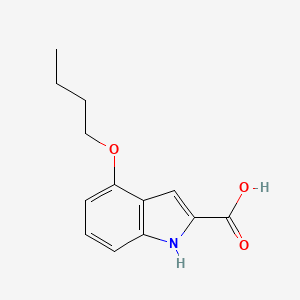

4-butoxy-1H-indole-2-carboxylic Acid

Overview

Description

4-butoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. While the provided papers do not directly discuss this compound, they do provide insights into related compounds which can help infer some of the properties and potential reactivity of the compound . For instance, the first paper discusses a series of aryl diacid analogues of indole-2-carboxylic acid derivatives, which are potent and selective antagonists of the glycine site of the NMDA receptor . The second paper describes the crystal structure of indole-3-carboxylic acid, which is structurally similar to this compound, except for the position of the carboxylic group and the butoxy substituent .

Synthesis Analysis

The synthesis of indole carboxylic acid derivatives, as mentioned in the first paper, involves the incorporation of various substituents to optimize in vivo potency and binding activity . Although the exact synthesis of this compound is not detailed, it can be hypothesized that similar synthetic strategies could be employed, such as the use of substituted aromatic or heterocyclic groups to modify the indole scaffold.

Molecular Structure Analysis

The molecular structure of indole carboxylic acids is characterized by the presence of the indole ring system and a carboxylic acid group. The second paper provides information on the crystal structure of indole-3-carboxylic acid, which forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers and is linked into a sheet structure through peripheral intermolecular hydrogen bonds . This suggests that this compound may also form similar hydrogen-bonded structures, potentially affecting its solubility and crystallinity.

Chemical Reactions Analysis

The reactivity of indole carboxylic acids typically involves the carboxylic acid moiety, which can participate in various chemical reactions such as esterification, amidation, and decarboxylation. The indole ring itself can undergo electrophilic substitution reactions. The provided papers do not discuss specific reactions for this compound, but the principles of reactivity for the indole and carboxylic acid functional groups are well-established in the literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the acidity and potential for hydrogen bonding, as seen in the crystal structure of indole-3-carboxylic acid . The butoxy substituent in this compound would likely affect the compound's hydrophobicity and solubility in organic solvents. However, without specific data on this compound, these properties are speculative and based on general chemical knowledge of similar compounds.

Scientific Research Applications

Oxidation Chemistry and Product Formation : Goyal and Sangal (2005) explored the oxidation chemistry of indole-2-carboxylic acid, which is structurally related to 4-butoxy-1H-indole-2-carboxylic Acid. They found that the oxidation process led to the formation of dioxindoles, dimers, and other complex products in neutral aqueous solutions (Goyal & Sangal, 2005).

Synthesis and Characterization of Derivatives : Jain et al. (2005) conducted research on synthesizing and characterizing various derivatives of 4-benzyloxy-1H-indole-2-carboxylic acid, an analogue of this compound. They used conventional and microwave irradiation techniques for synthesis and confirmed structures using spectroscopic techniques (Jain et al., 2005).

Application in Cancer Detection : Pham, Medarova, and Moore (2005) developed a water-soluble dye based on a derivative of indole carboxylic acid for cancer detection using optical imaging. This research demonstrates the potential of indole derivatives in medical imaging and diagnostics (Pham, Medarova, & Moore, 2005).

Biological Activity and Drug Synthesis : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives, similar to this compound, and evaluated their antibacterial and antifungal activities. These compounds exhibited significant biological activity, highlighting their potential in pharmaceutical applications (Raju et al., 2015).

Regioselective Oxidation Studies : Furuya and Kino (2010) investigated the substrate specificity and regioselectivity of a bacterial P450 monooxygenase, CYP199A2, towards various indole- and quinolinecarboxylic acids. Their research provides insights into the enzymatic transformation of compounds like this compound (Furuya & Kino, 2010).

Safety and Hazards

The safety data for 4-Butoxy-1H-indole-2-carboxylic Acid suggests several precautionary measures. These include keeping the compound away from heat, sparks, open flames, and hot surfaces; avoiding contact with air and water due to possible violent reactions and flash fires; and handling under inert gas .

Mechanism of Action

Target of Action

Indole derivatives, such as 4-butoxy-1H-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, which has led to the development of new and useful derivatives .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound are yet to be elucidated.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound are yet to be determined.

properties

IUPAC Name |

4-butoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQCVFOFRLIQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291263 | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887360-08-9 | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

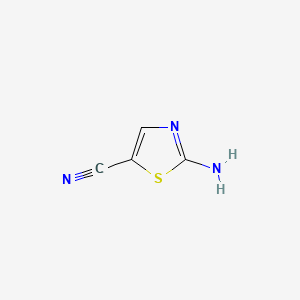

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)